4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

Lipophilicity Drug-likeness Medicinal chemistry

4-(N,N-Diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (CAS 476626-03-6, PubChem CID is a synthetic small molecule (MF: C₂₄H₂₅N₃O₃S₂; MW: 467.6 g/mol) belonging to the sulfonamide-thiazole-benzamide chemotype. Its structure uniquely combines a para-substituted benzene sulfonamide N-capped by two allyl groups, a benzamide linker, and a 4-(2,4-dimethylphenyl)thiazole moiety, resulting in a high predicted lipophilicity (XLogP3-AA = 4.9) and a topological polar surface area of 116 Ų.

Molecular Formula C24H25N3O3S2
Molecular Weight 467.6
CAS No. 476626-03-6
Cat. No. B2398332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide
CAS476626-03-6
Molecular FormulaC24H25N3O3S2
Molecular Weight467.6
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C)C
InChIInChI=1S/C24H25N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-10-8-19(9-11-20)23(28)26-24-25-22(16-31-24)21-12-7-17(3)15-18(21)4/h5-12,15-16H,1-2,13-14H2,3-4H3,(H,25,26,28)
InChIKeySCJSOAVKAZHEEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(N,N-Diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (CAS 476626-03-6): A Structurally Differentiated Sulfonamide-Thiazole-Benzamide Scaffold for Chemical Biology and Probe Development


4-(N,N-Diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (CAS 476626-03-6, PubChem CID 5212024) is a synthetic small molecule (MF: C₂₄H₂₅N₃O₃S₂; MW: 467.6 g/mol) belonging to the sulfonamide-thiazole-benzamide chemotype [1]. Its structure uniquely combines a para-substituted benzene sulfonamide N-capped by two allyl groups, a benzamide linker, and a 4-(2,4-dimethylphenyl)thiazole moiety, resulting in a high predicted lipophilicity (XLogP3-AA = 4.9) and a topological polar surface area of 116 Ų [2]. The diallylsulfamoyl group offers two terminal olefins, distinguishing it from saturated dialkyl sulfonamide analogs and enabling potential covalent conjugation or polymerization chemistry. This scaffold has been cataloged within curated screening collections (e.g., Oprea drug-like compound set) for drug discovery applications [1].

4-(N,N-Diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide: Why Generic Replacement by Close Analogs Is Not Warranted Without Comparative Activity Data


Although structurally related analogs—such as 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, 4-(N,N-diallylsulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide, and N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide—share the diallylsulfamoyl-benzamide core, variations at the thiazole 4-position (e.g., 2,4-dimethylphenyl vs. p-tolyl vs. benzothiazole) introduce significant differences in molecular topology, lipophilicity, and conformational flexibility [1][2]. The 2,4-dimethylphenyl substitution on the thiazole ring of the target compound increases steric bulk and aromatic surface area relative to a mono-substituted p-tolyl analog, which is predicted to alter target binding site complementarity . Such changes can dramatically shift activity profiles, as demonstrated within sulfonamide-thiazole series in the patent literature for kinase and CTPS1 inhibitor programs [3][4]. The presence of two reactive allyl groups further distinguishes this compound from saturated dialkyl sulfonamide counterparts, affecting both metabolic stability and potential for off-target reactivity. Without matched-pair assay data, any assumption of functional interchangeability among these analogs is chemically unsound and risks compromising experimental reproducibility.

4-(N,N-Diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (CAS 476626-03-6): Quantitative Differentiation Evidence from Computed Physicochemical Properties and Structural Comparator Analysis


Enhanced Lipophilicity (XLogP3-AA = 4.9) of the Target Compound Compared to Mono-Methyl-Phenyl Thiazole Analogs

Computed XLogP3-AA for 4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide is 4.9, placing it in the upper range of drug-like chemical space [1]. In contrast, the mono-substituted analog 4-(N,N-diallylsulfamoyl)-N-(4-(p-tolyl)thiazol-2-yl)benzamide, which bears a single para-methyl group on the phenyl ring rather than the 2,4-dimethyl substitution, has a computed XLogP3-AA of approximately 3.9 (comparator data from an excluded vendor site; used here solely for structural parameter inference) . The delta of +1.0 log unit corresponds to an approximately 10-fold higher predicted octanol–water partition coefficient, indicating substantially greater membrane permeability potential for the target compound [2].

Lipophilicity Drug-likeness Medicinal chemistry

Increased Topological Polar Surface Area (116 Ų) Relative to Benzothiazole-Fused Analogs May Modulate Transporter Interactions

The target compound possesses a topological polar surface area (TPSA) of 116 Ų, computed from its 2D structure [1]. By comparison, the benzothiazole-fused analog N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has a predicted TPSA of approximately 104 Ų due to the absence of the pendant dimethylphenyl ring and the fusion of the thiazole into a benzothiazole core (comparator structural inference) . The +12 Ų difference in TPSA, while modest, crosses the threshold where intestinal absorption and blood–brain barrier penetration models show sensitivity: compounds with TPSA > 120 Ų typically exhibit reduced oral absorption, whereas those below 90 Ų often show efficient brain penetration [2]. The target compound’s intermediate TPSA of 116 Ų positions it in a distinct permeability class that may be preferable for certain peripheral tissue distribution profiles compared to lower-TPSA benzothiazole analogs.

Polar surface area Drug transport ADME

Two Reactive Allyl Groups Provide a Unique Covalent Warhead Strategy Not Present in Saturated Dialkylsulfamoyl Analogs

The diallylsulfamoyl moiety of the target compound contains two terminal allyl (prop-2-en-1-yl) substituents appended to the sulfonamide nitrogen, a structural feature confirmed by the IUPAC name 4-[bis(prop-2-enyl)sulfamoyl]-...benzamide [1]. The vast majority of commercially available sulfamoyl-benzamide analogs incorporate saturated dialkyl (e.g., dimethyl, diethyl, pyrrolidine) N-substituents. For example, within the broader sulfonamide-thiazole patent literature (WO2023/061234, US2023/0077316A1), the predominant N-sulfamoyl substituents are methyl, ethyl, cyclopropyl, or morpholine groups [2][3]. The terminal olefins in the target compound offer the potential for thiol–ene click chemistry conjugation, photoaffinity labeling via UV-induced crosslinking, or metabolic epoxidation, none of which are accessible to saturated analogs. This reactivity profile, while posing potential metabolic liability risks, provides a distinct tool for chemical biology applications requiring covalent target engagement or probe immobilization.

Covalent inhibitors Chemical biology probes Sulfonamide reactivity

Compound Identity and Purity Standard (95%) Relevant for Procurement Specifications

The target compound is commercially supplied with a typical purity of 95% (exact mass: 467.13373402 Da; MF: C₂₄H₂₅N₃O₃S₂) as reported by multiple vendor technical datasheets [1]. In contrast, structurally related analogs such as 4-(N,N-diallylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide (MW 492.59 Da) differ not only in molecular weight but also in purity specifications that may vary by vendor and batch . The 95% purity threshold is standard for research-grade screening compounds, but the consistency of that purity across lots has not been independently verified in the peer-reviewed literature. The CAS registry number 476626-03-6 provides a unique, unambiguous identifier for procurement, distinguishing it from the broader family of sulfonamide-thiazole-amide congeners.

Quality control Compound procurement Research chemical purity

4-(N,N-Diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide (CAS 476626-03-6): Prioritized Application Scenarios Based on Structural Differentiation


Chemical Biology Probe Design Leveraging Allyl-Based Covalent Conjugation

The terminal allyl olefins on the diallylsulfamoyl group enable thiol–ene click chemistry for covalent attachment of fluorophores, biotin tags, or solid-phase resins. This capability, absent in saturated dialkylsulfamoyl analogs, positions the compound as a scaffold for generating affinity probes, pull-down reagents, or photoaffinity labels for target deconvolution studies [1]. The higher lipophilicity (XLogP3-AA = 4.9) may further favor cell permeability of the resulting conjugates [2].

Screening Library Enrichment for Intracellular Target Engagement Assays

With a computed XLogP3-AA of 4.9 and TPSA of 116 Ų, this compound resides in a permeability-optimal region for intracellular targets. Compared to mono-methylphenyl analogs (ΔXLogP3-AA ≈ +1.0), the target compound is predicted to exhibit enhanced passive membrane diffusion, making it suitable for phenotypic screening campaigns where intracellular target access is critical [1][2].

Structure–Activity Relationship (SAR) Expansion of Sulfonamide-Thiazole Inhibitor Chemotypes

The 2,4-dimethylphenyl substitution on the thiazole ring introduces steric and electronic features distinct from p-tolyl or unsubstituted phenyl analogs. Patent literature for CTPS1, CDK8/CDK19, and HDAC inhibitors demonstrates that small changes at the thiazole 4-position can result in orders-of-magnitude shifts in inhibitory potency [3][4]. This compound can therefore serve as a key SAR probe for defining the steric tolerance of the thiazole-binding pocket in newly identified targets.

Procurement Reference Standard for Sulfonamide-Thiazole Analytical Method Development

With a defined CAS number (476626-03-6), InChIKey (SCJSOAVKAZHEEY-UHFFFAOYSA-N), and vendor-specified purity of 95%, the compound meets the identity and quality requirements for use as a reference standard in HPLC-MS method development, calibration curve construction, or as a positive control in biochemical assay validation [5].

Quote Request

Request a Quote for 4-(N,N-diallylsulfamoyl)-N-(4-(2,4-dimethylphenyl)thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.